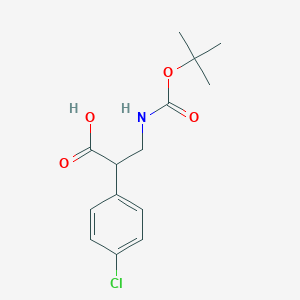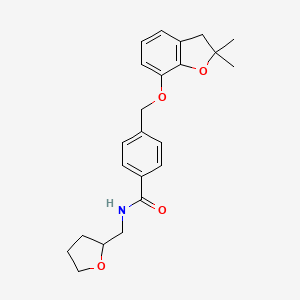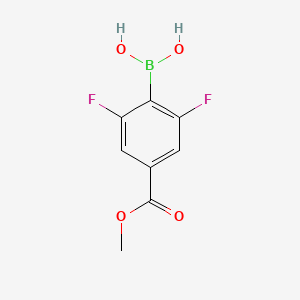
2-(3,5-Diaminopyrazol-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Diaminopyrazol-1-yl)ethanol is a heterocyclic compound featuring a pyrazole ring substituted with two amino groups at positions 3 and 5, and an ethanol group at position 1
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Diaminopyrazol-1-yl)ethanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine with 1,3-diketones to form pyrazole intermediates, followed by functionalization to introduce the amino and ethanol groups . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also tailored to minimize costs and environmental impact .
化学反応の分析
Types of Reactions
2-(3,5-Diaminopyrazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ethanol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include nitro-pyrazoles, hydrazine derivatives, and substituted pyrazoles, which can be further functionalized for specific applications .
科学的研究の応用
2-(3,5-Diaminopyrazol-1-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
作用機序
The mechanism of action of 2-(3,5-Diaminopyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ethanol group can enhance the solubility and bioavailability of the compound, facilitating its interaction with cellular targets .
類似化合物との比較
Similar Compounds
Similar compounds include:
- 2-(4,5-Diaminopyrazol-1-yl)ethanol
- 2-(3,4-Diaminopyrazol-1-yl)ethanol
- 2-(3,5-Dimethylpyrazol-1-yl)ethanol
Uniqueness
2-(3,5-Diaminopyrazol-1-yl)ethanol is unique due to the specific positioning of its amino groups, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties .
特性
IUPAC Name |
2-(3,5-diaminopyrazol-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O/c6-4-3-5(7)9(8-4)1-2-10/h3,10H,1-2,7H2,(H2,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKKDRYMRIOXCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1N)CCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole](/img/structure/B2878810.png)

![6-fluoro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline](/img/structure/B2878814.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2878816.png)


![3-(dimethylamino)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2878820.png)



![1-(Thian-4-yl)-4-[4-(trifluoromethoxy)benzoyl]-1,4-diazepane](/img/structure/B2878828.png)

